A Comprehensive Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1)
A Comprehensive Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and application as a pivotal chemical intermediate. We will explore a representative synthetic protocol, delve into the rationale behind experimental choices, and discuss its role as a versatile building block in the development of novel molecular entities.
Introduction: The Strategic Importance of Halogenated Phenyl-Ethanone Scaffolds
1-(4,5-Dichloro-2-fluorophenyl)ethanone belongs to a class of substituted acetophenones that serve as crucial precursors in organic synthesis. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an acetyl group on a benzene ring—offers a unique combination of steric and electronic properties. The fluorine atom, in particular, is a bioisostere for hydrogen but can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This makes fluorinated compounds highly valuable in drug discovery.[1][2] The dichloro-substitution pattern further influences the molecule's reactivity and provides additional vectors for synthetic elaboration.
This compound is primarily utilized as an intermediate, a foundational piece in the construction of more complex and often biologically active molecules. Its value lies in the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as an anchor for building larger molecular architectures.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1286734-89-1 | [3] |
| Molecular Formula | C₈H₅Cl₂FO | [3] |
| Molecular Weight | 207.03 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
| Purity | Typically ≥99% | [3] |
Safety Profile:
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.[3]
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Signal Word: Warning.[3]
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Pictogram: GHS07 (Exclamation mark).[3]
Synthesis Pathway: A Representative Friedel-Crafts Acylation
The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the case of 1-(4,5-dichloro-2-fluorophenyl)ethanone, the synthesis would proceed via the acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
The following is a representative, detailed protocol based on established procedures for analogous compounds.
Reaction Mechanism
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This ion is then attacked by the electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product. The fluorine and chlorine atoms are deactivating, but the ortho, para-directing effect of the fluorine atom, combined with the steric hindrance at the position between the two chlorine atoms, favors acylation at the position ortho to the fluorine.
Caption: Mechanism of Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol
Materials:
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1,2-Dichloro-4-fluorobenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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5% Sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Equipment:
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Three-neck round-bottom flask
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Reflux condenser with a drying tube
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: To the flask, add 1,2-dichloro-4-fluorobenzene and anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.
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Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.
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Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains low.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4,5-dichloro-2-fluorophenyl)ethanone.
Caption: Experimental Workflow for Synthesis.
Applications in Drug Development and Research
Halogenated aromatic ketones are valuable intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[4] The title compound, 1-(4,5-dichloro-2-fluorophenyl)ethanone, is a key building block for introducing the 4,5-dichloro-2-fluorophenyl moiety into a target molecule.
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Scaffold for Biologically Active Molecules: The 4,5-dichloro-2-fluorophenyl group can be found in molecules with pesticidal and pharmaceutical activities. For example, structurally related compounds are precursors to isoxazoline-based pesticides.[1][5]
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Versatility of the Acetyl Group: The ketone functionality can be readily transformed. It can undergo reduction to an alcohol, reductive amination to form an amine, or be used in aldol condensations to form larger carbon skeletons. This chemical versatility allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.
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Impact of Halogenation: The presence and position of the halogen atoms can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the final compound. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms can modulate lipophilicity and provide sites for further functionalization.
Characterization Data (Predicted)
As of the writing of this guide, detailed, publicly available experimental spectroscopic data for 1-(4,5-dichloro-2-fluorophenyl)ethanone is limited. However, based on the known effects of the substituents on the phenyl ring, the following spectral characteristics are predicted.
| Technique | Predicted Data |
| ¹H NMR | * A singlet for the methyl protons of the acetyl group (~2.6 ppm).* Two doublets in the aromatic region for the two aromatic protons. The proton ortho to the fluorine will be a doublet of doublets due to coupling with the fluorine and the other aromatic proton. |
| ¹³C NMR | * A signal for the carbonyl carbon (~195 ppm).* Signals for the methyl carbon (~26 ppm).* Multiple signals in the aromatic region, with the carbon attached to the fluorine showing a large coupling constant. |
| IR Spectroscopy | * A strong absorption band for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹).* Bands corresponding to C-Cl and C-F stretches.* Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight (207.03 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |
Conclusion
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis. Its synthesis, primarily through Friedel-Crafts acylation, is a robust and well-understood process. The unique combination of its functional groups makes it a key building block for the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview for researchers and developers, enabling them to leverage the full potential of this important chemical scaffold in their work.
References
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (URL: [Link])
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
- 1-(5-bromo-4-chloro-2-fluorophenyl)
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])
Sources
- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 3. 1-(4,5-Dichloro-2-fluorophenyl)ethanone | 1286734-89-1 [sigmaaldrich.com]
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- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]


